molecular formula C10H12ClFN2 B1596831 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride CAS No. 827614-46-0

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

Cat. No.: B1596831
CAS No.: 827614-46-0
M. Wt: 214.67 g/mol
InChI Key: MKXFXPRJCBUTLX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a chloro and fluoro group on the phenyl ring, which significantly influences its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride typically involves the reaction of 3-chloro-4-fluorophenylamine with piperazine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to maintain optimal reaction conditions. The process is carefully monitored to ensure the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride has found applications in various fields of scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate the effects of halogenated phenyl compounds on biological systems.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other halogenated phenylpiperazines, such as 1-(4-chlorophenyl)piperazine and 1-(3-fluorophenyl)piperazine, share structural similarities but differ in their halogen positions and electronic properties.

  • Uniqueness: The presence of both chloro and fluoro groups on the phenyl ring gives this compound distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRVCNYECGZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382445
Record name 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-46-0, 91532-33-1
Record name 3-Chloro-4-fluorophenylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827614460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-4-fluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 827614-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A xylene (20 ml.) solution of 3-chloro-4-fluoroaniline (5.0 g., 34.3 mmol) and bis-(2-chloroethyl)amine hydrochloride (6.13 g., 34.3 mmol) is heated to reflux for 64 hrs. The mixture is extracted with warm water and the aqueous phase then extracted with methylene chloride. The aqueous phase is made basic with 50% sodium hydroxide and extracted with methylene chloride which is dried over potassium carbonate and concentrated under reduced pressure. Residual material is distilled and the fraction having a b.p. of about 100° C. at 0.25 mmHg collected. Conversion of the amine to the hydrochloride salt and crystallization from ethanol affords N-(3-chloro-4-fluorophenyl)piperazine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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